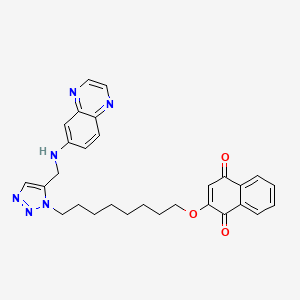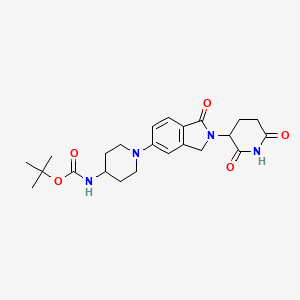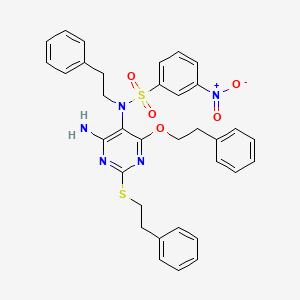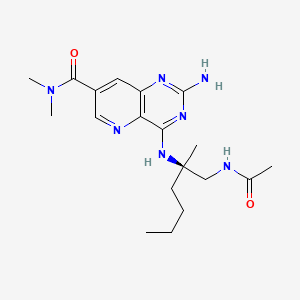
AChE/BChE-IN-15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AChE/BChE-IN-15 is a compound known for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine, which plays a crucial role in neurotransmission. Inhibiting these enzymes can be beneficial in treating neurodegenerative diseases such as Alzheimer’s disease .
Méthodes De Préparation
The synthesis of AChE/BChE-IN-15 involves several steps. One common method includes the quaternization of the quinuclidine moiety with various groups such as methyl, benzyl, and substituted benzyl groups . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
AChE/BChE-IN-15 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .
Applications De Recherche Scientifique
AChE/BChE-IN-15 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Researchers use it to understand the role of acetylcholinesterase and butyrylcholinesterase in various biological processes.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery.
Mécanisme D'action
AChE/BChE-IN-15 exerts its effects by binding to the active site of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their activity. This inhibition prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The molecular targets include the active sites of these enzymes, and the pathways involved are primarily related to cholinergic neurotransmission .
Comparaison Avec Des Composés Similaires
AChE/BChE-IN-15 is unique in its high selectivity and potency as an inhibitor of both acetylcholinesterase and butyrylcholinesterase. Similar compounds include:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with applications in treating dementia.
Galantamine: A compound that inhibits acetylcholinesterase and is used for cognitive enhancement in Alzheimer’s patients
This compound stands out due to its balanced inhibition of both enzymes, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C29H30N6O3 |
|---|---|
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
2-[8-[5-[(quinoxalin-6-ylamino)methyl]triazol-1-yl]octoxy]naphthalene-1,4-dione |
InChI |
InChI=1S/C29H30N6O3/c36-27-18-28(29(37)24-10-6-5-9-23(24)27)38-16-8-4-2-1-3-7-15-35-22(20-33-34-35)19-32-21-11-12-25-26(17-21)31-14-13-30-25/h5-6,9-14,17-18,20,32H,1-4,7-8,15-16,19H2 |
Clé InChI |
TYBCZUGWWXXWSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)OCCCCCCCCN3C(=CN=N3)CNC4=CC5=NC=CN=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)
![1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone](/img/structure/B15137068.png)

![2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B15137079.png)


![1-[(3S)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea](/img/structure/B15137107.png)

![N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide](/img/structure/B15137125.png)
![2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide](/img/structure/B15137130.png)



